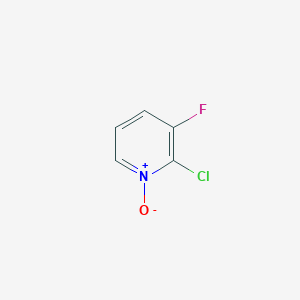

2-Chloro-3-fluoropyridine N-oxide

Descripción general

Descripción

2-Chloro-3-fluoropyridine N-oxide is a chemical compound with the molecular formula C5H3ClFNO . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Chloro-3-fluoropyridine N-oxide, often involves nucleophilic substitution of 2-nucleofuge-containing substituted pyridines . Classic sources of nucleophilic fluoride like KF and Bu4NF in DMF or DMSO at higher temperatures are typically used .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoropyridine N-oxide consists of a pyridine ring with a chlorine atom and a fluorine atom substituted at the 2nd and 3rd positions respectively. An oxygen atom is also attached to the nitrogen atom in the pyridine ring, forming an N-oxide .Physical And Chemical Properties Analysis

2-Chloro-3-fluoropyridine N-oxide is a pale-yellow to yellow-brown solid . The molecular weight of the compound is 147.54 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Chloro-3-Fluoropyridine 1-Oxide Applications

Life Science Research: 2-Chloro-3-fluoropyridine 1-oxide may be used in life science research for the synthesis of biologically active molecules. Its unique chemical structure could be pivotal in the development of new pharmaceuticals or as a building block in biochemistry.

Material Science: In material science, this compound could play a role in the creation of new materials with specific properties such as enhanced durability or conductivity. Its fluorine content might be particularly useful in creating fluoropolymer-based materials.

Chemical Synthesis: This compound is likely used as an intermediate in organic synthesis processes. Its reactivity with various organic and inorganic compounds can lead to the formation of a wide array of useful chemicals.

Chromatography: Chromatographic methods might utilize 2-chloro-3-fluoropyridine 1-oxide in the separation and purification processes due to its potential interactions with other substances under various conditions.

Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in quantitative and qualitative analysis due to its defined and unique chemical properties.

Herbicides and Insecticides Synthesis: According to a SpringerLink article, fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

Safety and Hazards

Mecanismo De Acción

In terms of its potential target of action, it’s worth noting that organofluorine compounds are often involved in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that involves a palladium-catalyzed cross-coupling process . The reaction involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .

Propiedades

IUPAC Name |

2-chloro-3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)2-1-3-8(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLJAKHIJWQGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406752 | |

| Record name | 2-Chloro-3-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85386-94-3 | |

| Record name | 2-Chloro-3-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)